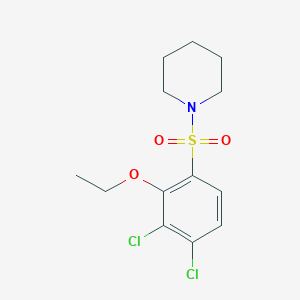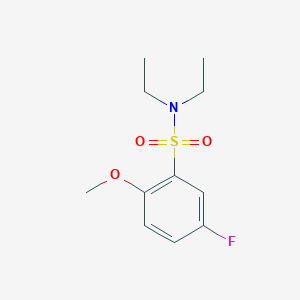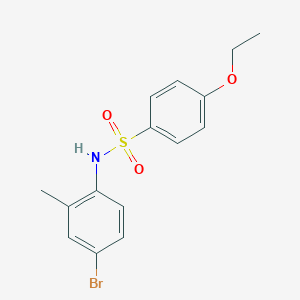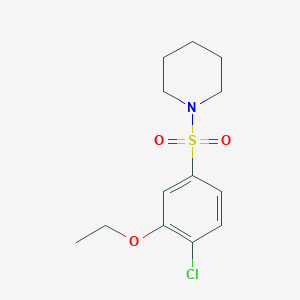
6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a member of the chromenone family and has a unique chemical structure that makes it a promising candidate for drug development.
作用机制
6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide binds to the bromodomain pocket of BET proteins, preventing their interaction with acetylated histones and inhibiting the transcription of target genes. This mechanism of action has been shown to be selective for BET proteins, with minimal effects on other bromodomain-containing proteins.
Biochemical and Physiological Effects:
6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide has been shown to have significant biochemical and physiological effects in various disease models. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, it has been shown to protect against neuronal damage and improve cognitive function. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage.
实验室实验的优点和局限性
The advantages of using 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide in lab experiments include its selectivity for BET proteins, its ability to inhibit the transcription of target genes, and its potential for use in various disease models. However, its limitations include its relatively short half-life and its potential for off-target effects.
未来方向
For the use of 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide in scientific research include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and exploration of its potential in combination with other therapies. Additionally, further studies are needed to determine the effectiveness of 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide in various disease models and its potential for clinical use.
In conclusion, 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide is a promising small molecule inhibitor that has shown potential in various scientific research applications. Its unique chemical structure and selective inhibition of BET proteins make it a promising candidate for drug development. Further studies are needed to fully understand its mechanism of action and potential for clinical use.
合成方法
The synthesis of 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide involves several steps, starting with the reaction of 6-bromo-2-hydroxychromone with 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) in the presence of sodium hypochlorite. This reaction yields 6-bromo-2-oxo-N-TEMPO-chromene-3-carboxamide, which is then reacted with bromine to produce 6,8-dibromo-2-oxo-N-TEMPO-chromene-3-carboxamide. Finally, the TEMPO group is removed using sodium borohydride to obtain 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide.
科学研究应用
6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide has been studied for its potential in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. It has been shown to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. Inhibition of BET proteins has been linked to the suppression of tumor growth and the reduction of inflammation in various disease models.
属性
产品名称 |
6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide |
|---|---|
分子式 |
C19H22Br2N2O3 |
分子量 |
486.2 g/mol |
IUPAC 名称 |
6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C19H22Br2N2O3/c1-18(2)8-12(9-19(3,4)23-18)22-16(24)13-6-10-5-11(20)7-14(21)15(10)26-17(13)25/h5-7,12,23H,8-9H2,1-4H3,(H,22,24) |
InChI 键 |
PIPMEYKAYGUPKL-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)C |
规范 SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B288614.png)


![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)


